Baclofen-d4

Beschreibung

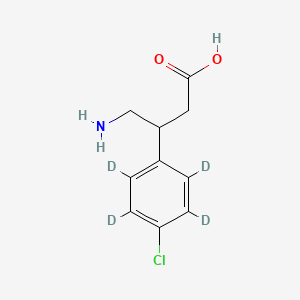

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Baclofen-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Baclofen-d4, a deuterated analog of the gamma-aminobutyric acid (GABA) derivative, Baclofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Properties

This compound, with the IUPAC name 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid, is a stable isotope-labeled version of Baclofen.[1] The deuterium atoms are typically introduced on the phenyl ring to increase the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Baclofen in biological matrices.[1][2]

Below is a diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈D₄ClNO₂ | [3] |

| Molecular Weight | 217.69 g/mol | [3] |

| CAS Number | 1189938-30-4 | [3] |

| IUPAC Name | 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid | [1] |

| Synonyms | β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4, (±)-Baclofen-d4 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [1][5] |

| Storage Temperature | -20°C | [5] |

Pharmacological Properties

This compound, like its non-deuterated counterpart, is a selective agonist of the GABA-B receptor.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[6]

Mechanism of Action and Signaling Pathway

Activation of the GABA-B receptor by this compound initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABBR1 and GABBR2 subunits.[6] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1]

-

Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[7]

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces the influx of Ca2+ ions and subsequently decreases the release of excitatory neurotransmitters.[8][9]

The net effect of these actions is a reduction in neuronal excitability.

Caption: GABA-B receptor signaling pathway activated by this compound.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of Baclofen. Below are generalized experimental protocols for its synthesis and analysis.

Synthesis and Purification

The synthesis of this compound involves the incorporation of deuterium into the Baclofen molecule. A common strategy is to use a deuterated precursor in one of the established synthetic routes for Baclofen.

General Synthetic Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodologies:

While specific, proprietary synthesis and purification protocols are not publicly available, a general approach can be derived from the synthesis of unlabeled Baclofen. One common route involves the Knoevenagel condensation of p-chlorobenzaldehyde with an active methylene compound, followed by a series of reactions to introduce the aminomethyl and carboxylic acid functionalities. To synthesize this compound, a deuterated p-chlorobenzaldehyde (p-Cl-C₆D₄-CHO) would be used as the starting material.

Purification: The crude this compound is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for its use as an internal standard.

Analytical Methods

This compound is the preferred internal standard for the quantification of Baclofen in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow:

Caption: Workflow for the quantification of Baclofen using this compound by LC-MS/MS.

Table 2: Typical LC-MS/MS Parameters for Baclofen and this compound Analysis

| Parameter | Baclofen | This compound (Internal Standard) | Reference(s) |

| Precursor Ion (m/z) | 214.1 | 218.1 | [10][11] |

| Product Ion (m/z) | 151.1 | 155.1 | [10] |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive ESI or APCI | [10][11] |

Detailed Methodologies:

A typical analytical method involves the following steps:

-

Sample Preparation: Biological samples (e.g., plasma, cerebrospinal fluid) are spiked with a known concentration of this compound. Proteins are then removed, often by precipitation with a solvent like acetonitrile. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][11]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate Baclofen from other matrix components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both Baclofen and this compound are monitored.

-

Quantification: The concentration of Baclofen in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Baclofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural confirmation of this compound. The ¹H-NMR spectrum of this compound will show the absence of signals corresponding to the aromatic protons that have been replaced by deuterium.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Baclofen in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its identical pharmacological profile to unlabeled Baclofen, make it the ideal internal standard for mass spectrometry-based bioanalysis. This guide provides essential technical information to aid researchers and drug development professionals in their work with this important compound.

References

- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. iscientific.org [iscientific.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Baclofen-d4, a crucial internal standard for the quantitative analysis of the muscle relaxant and antispastic agent, Baclofen. This document details a plausible synthetic route, experimental protocols for synthesis and purification, and in-depth methodologies for assessing isotopic purity by mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) agonist used in the management of spasticity. This compound, in which four hydrogen atoms on the phenyl ring are replaced by deuterium, serves as an ideal internal standard in pharmacokinetic and metabolic studies due to its similar chemical and physical properties to the parent drug, with a distinct mass difference that allows for accurate quantification by mass spectrometry.[1][2] The formal name for this compound is 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for unlabeled Baclofen, starting with the commercially available deuterated precursor, 4-chlorobenzaldehyde-2,3,5,6-d4.[3] Several synthetic strategies for Baclofen have been reported, with a common approach involving the formation of β-(p-chlorophenyl)glutarimide as a key intermediate, followed by a Hofmann rearrangement.[3]

Proposed Synthetic Pathway

A widely utilized and adaptable synthetic route proceeds through the following key steps, starting from 4-chlorobenzaldehyde-d4:

-

Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde-d4 with a malonic acid equivalent to form a cinnamic acid derivative.

-

Michael Addition: Addition of a nitromethane equivalent to the cinnamic acid derivative.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

-

Hydrolysis: Final conversion to this compound.

An alternative and efficient route involves the formation of a glutaric acid intermediate.[3] This guide will focus on a well-documented procedure for unlabeled Baclofen, adapted for the deuterated analogue.

References

An In-depth Technical Guide on the Mechanism of Action of Baclofen-d4 as a GABA-B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Baclofen-d4 as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. This compound, a deuterated analog of Baclofen, is presumed to exhibit a pharmacological profile at the GABA-B receptor that is nearly identical to its non-deuterated counterpart. Deuteration is a strategic modification primarily intended to alter a compound's pharmacokinetic properties by leveraging the kinetic isotope effect, and it is not expected to significantly impact the direct interaction with the receptor. This document details the molecular interactions, downstream signaling cascades, and functional outcomes of GABA-B receptor activation by Baclofen. It includes a compilation of quantitative data from binding and functional assays, detailed experimental protocols for key in vitro assays, and visual representations of signaling pathways and experimental workflows to support researchers in the fields of neuropharmacology and drug development.

Introduction to this compound and GABA-B Receptors

Baclofen is a lipophilic derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] It functions as a selective and orally active agonist for the GABA-B receptor.[1] this compound is the deuterated form of Baclofen, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution is primarily utilized to modify the metabolic profile of the drug, potentially leading to a longer half-life and altered pharmacokinetic properties.[2][3] However, the pharmacodynamic properties, specifically the interaction with the GABA-B receptor, are expected to remain unchanged.[2]

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) widely expressed in the central and peripheral nervous systems.[4][5] They play a crucial role in modulating neuronal excitability and synaptic transmission.[4][6] Unlike the ionotropic GABA-A receptors that mediate fast synaptic inhibition, GABA-B receptors elicit slow and sustained inhibitory effects.[4] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are both required for proper signaling.[7]

Molecular Mechanism of Action

The agonistic action of this compound at the GABA-B receptor initiates a cascade of intracellular events, leading to a net inhibitory effect on neuronal activity.

2.1. Receptor Binding and G-Protein Activation

This compound, like Baclofen, binds to the Venus flytrap domain of the GABA-B1 subunit. This binding event induces a conformational change in the heterodimeric receptor complex, which in turn activates associated inhibitory G-proteins of the Gi/o family.[1][8] The activation of the G-protein involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the G-protein into its constituent Gαi/o and Gβγ subunits, both of which are active signaling molecules.[4][8]

2.2. Downstream Signaling Pathways

The dissociated Gαi/o and Gβγ subunits modulate the activity of several downstream effector proteins, resulting in the characteristic inhibitory effects of GABA-B receptor activation.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[8] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream targets.

-

Modulation of Ion Channels: The Gβγ subunit plays a pivotal role in modulating the activity of ion channels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron.[5][8] This results in hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[5]

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[4] This reduction in calcium influx into the presynaptic terminal leads to a decrease in the release of excitatory neurotransmitters, such as glutamate.[4][9]

-

The following diagram illustrates the canonical GABA-B receptor signaling pathway initiated by an agonist like this compound.

Quantitative Data

The following tables summarize the quantitative data for Baclofen's binding affinity and functional potency at GABA-B receptors. As previously stated, no specific quantitative data for this compound has been identified in the literature; however, its values are expected to be highly similar to those of Baclofen.

Table 1: Binding Affinity of Baclofen at GABA-B Receptors

| Radioligand | Preparation | IC50 (μM) | Reference |

| --INVALID-LINK---Baclofen | Cat cerebellum membranes | 0.015 ((R)-(-)-enantiomer) | [8] |

| --INVALID-LINK---Baclofen | Cat cerebellum membranes | 1.77 ((S)-(+)-enantiomer) | [8] |

| [3H]GABA | Rat brain synaptic membranes | 0.04 ((-)-enantiomer) | [9] |

| [3H]GABA | Rat brain synaptic membranes | 0.13 ((-)-enantiomer) | [9] |

| [3H]GABA | Rat brain GABA receptors | Ki = 5.1 nM (for Lesogaberan, for comparison) | [8] |

| Racemic Baclofen | Radioligand binding | Ki = 6 µM | [8] |

Table 2: Functional Potency of Baclofen at GABA-B Receptors

| Assay | Preparation | EC50 (μM) | Effect | Reference |

| Depression of spontaneous firing rate | Rat VTA DA neurons | 0.27 | Inhibition | [4][6] |

| Inhibition of spontaneous discharges | Rat neocortical slices | 6.1 | Inhibition | [10] |

| Inhibition of spontaneous contractions | Guinea pig distal colon | 14 | Relaxation | |

| GABA-B agonist activity | Human recombinant GABA-B receptors | 8.6 nM (for Lesogaberan, for comparison) | Agonism | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline standard protocols for assays used to characterize the interaction of ligands like this compound with GABA-B receptors.

4.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for the GABA-B receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by this compound.

Materials:

-

Membrane preparation from a tissue source rich in GABA-B receptors (e.g., rat brain cortex).

-

Radioligand: [3H]Baclofen or [3H]GABA.

-

Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled GABA or Baclofen.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer and wash twice by centrifugation. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 2-5 nM [3H]Baclofen), and varying concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled GABA, e.g., 1 mM).

-

Incubation: Incubate the tubes at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for a radioligand binding assay.

4.2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [35S]GTPγS binding to Gi/o proteins coupled to GABA-B receptors.

Materials:

-

Membrane preparation containing GABA-B receptors.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP.

-

This compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold.

-

Scintillation counter.

Protocol:

-

Membrane Pre-incubation: Pre-incubate the membrane preparation with GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state.

-

Assay Setup: In test tubes, combine the pre-incubated membranes, assay buffer, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of this compound.

-

Incubation: Incubate the tubes at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described in the radioligand binding assay protocol.

-

Data Analysis: Calculate the stimulated [35S]GTPγS binding at each this compound concentration. Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

4.3. cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

Cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture reagents.

Protocol:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period.

-

Agonist and Stimulator Addition: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the EC50 and Emax values.

Logical Relationship of this compound's Agonist Action

The following diagram illustrates the logical steps involved in the agonist action of this compound at the GABA-B receptor, leading to a physiological response.

Conclusion

This compound, as a deuterated analog of Baclofen, is a potent and selective agonist of the GABA-B receptor. Its mechanism of action is intricately linked to the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of key ion channels. These molecular events culminate in a net reduction of neuronal excitability and neurotransmitter release, which underlies its therapeutic effects, such as muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of GABA-B receptors and for the development of novel therapeutics targeting this important signaling pathway. While the pharmacodynamic profile of this compound is expected to mirror that of Baclofen, further studies directly comparing the two compounds would be beneficial to fully elucidate any subtle differences that may arise from deuteration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baclofen-d4 is the deuterated analog of baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used primarily as a skeletal muscle relaxant to treat spasticity. The incorporation of deuterium atoms into the baclofen molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of baclofen in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of the parent compound's signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the non-deuterated parent compound, Baclofen, and should be considered as close approximations.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid | [1] |

| Alternate Names | β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4, (±)-Baclofen-d4 | [2][3] |

| CAS Number | 1189938-30-4 | [1][2] |

| Molecular Formula | C₁₀H₈D₄ClNO₂ | [1][2][4] |

| Molecular Weight | 217.69 g/mol | [2][4] |

| Appearance | White to off-white solid | [3][5] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water | [1][5] |

| Storage Temperature | -20°C | [1][5] |

| Melting Point | 206-208 °C (for Baclofen) | [6] |

| Boiling Point | 364.3 °C at 760 mmHg (for Baclofen) | [7] |

| LogP | -1.0 (Predicted) | [8] |

| Topological Polar Surface Area | 63.3 Ų | [8] |

Experimental Protocols

Quantification of Baclofen in Human Plasma using this compound by LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature for the quantitative analysis of baclofen in biological samples, utilizing this compound as an internal standard.[9][10][11]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1200 series or equivalent.[9]

-

Column: BDS Hypersil C8, 5 µm, 100 x 4.6 mm.[9]

-

Mobile Phase A: 2 mM Ammonium formate with 0.02% v/v formic acid in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 35 °C.[9]

-

Injection Volume: 10 µL.[9]

-

Autosampler Temperature: 5 °C.[9]

-

Run Time: 3.2 min.[9]

3. Mass Spectrometry (MS) Conditions

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Curtain Gas (CUR): Optimized as per instrument.[9]

-

Collision Energy (CE): Optimized for each transition.[9]

Signaling Pathway of Baclofen

Baclofen exerts its therapeutic effects by acting as an agonist at the GABA-B receptors, which are G-protein coupled receptors (GPCRs) found in the central nervous system.[13][14] The activation of these receptors leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.[13][14]

Caption: Baclofen signaling pathway via GABA-B receptor activation.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of baclofen in a biological matrix using this compound as an internal standard.

Caption: Workflow for Baclofen quantification using this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of baclofen in research and clinical settings. This guide has provided a detailed summary of its key physical and chemical properties, a robust experimental protocol for its use in LC-MS/MS analysis, and a clear visualization of the parent compound's mechanism of action. This information is intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. brieflands.com [brieflands.com]

- 2. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014327) [hmdb.ca]

- 4. This compound CAS#: 1189938-30-4 [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0014327) [hmdb.ca]

- 6. Baclofen(1134-47-0) 1H NMR spectrum [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 1189938-30-4 [amp.chemicalbook.com]

- 9. Baclofen(1134-47-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 13. iscientific.org [iscientific.org]

- 14. fda.gov [fda.gov]

A Technical Guide to the Solubility of Baclofen-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Baclofen-d4, a deuterated analog of the muscle relaxant Baclofen, in various organic solvents. This document is intended to serve as a critical resource for researchers and professionals involved in the development, formulation, and analysis of Baclofen and its deuterated standards. Understanding the solubility of this compound is paramount for its use as an internal standard in pharmacokinetic and bioequivalence studies, as well as for the development of novel formulations.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological systems. While specific quantitative data for this compound is limited, the available information, supplemented with data from its non-deuterated counterpart, Baclofen, provides valuable insights. The solubility of deuterated and non-deuterated forms of a molecule is generally considered to be very similar.

Quantitative Solubility of this compound and Related Analogs

The following table summarizes the available quantitative solubility data for this compound and its closely related analogs in various solvents. It is important to note the specific conditions under which these solubilities were determined, as factors such as temperature, pH, and the presence of co-solvents can significantly impact the results.

| Compound | Solvent | Solubility | Conditions |

| This compound | Dimethyl Sulfoxide (DMSO) | 4.81 mg/mL | Requires sonication, warming, pH adjustment to 4 with HCl, and heating to 60°C.[1] |

| This compound | Water | 2 mg/mL | Requires sonication.[1] |

| (±)-Baclofen-D4 Solution | Methanol | 100 µg/mL | Commercially available as a certified reference material. |

| (+)-Baclofen hydrochloride | Ethanol | ~10 mg/mL | Not specified.[2] |

| (+)-Baclofen hydrochloride | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not specified.[2] |

| (+)-Baclofen hydrochloride | Dimethylformamide (DMF) | ~30 mg/mL | Not specified.[2] |

| Baclofen | Phosphate Buffered Saline (PBS), pH 7.2 | 0.5 mg/mL | Not specified. |

| Baclofen | Isotonic Saline | 3.6 mg/mL | 25°C. |

Qualitative Solubility of Baclofen

Qualitative descriptions of solubility provide a general understanding of a compound's behavior in different solvents.

| Solvent | Solubility Description |

| Methanol | Very slightly soluble.[3] |

| Ethanol (95%) | Very slightly soluble.[3] |

| Diethyl ether | Practically insoluble.[3] |

| Acetic acid (100) | Freely soluble.[3] |

| Dilute hydrochloric acid | Dissolves.[3] |

| Chloroform | Insoluble. |

| Dimethylformamide (DMF) | Partially soluble. |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for determining and applying solubility data. The following sections detail a standard method for solubility determination and a common application of this compound in bioanalysis.

Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial).

-

Equilibration: The vessel is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Sample Preparation for LC-MS/MS Analysis of Baclofen using this compound as an Internal Standard

This compound is commonly used as an internal standard for the quantification of Baclofen in biological matrices due to its similar chemical and physical properties but distinct mass.

Protocol for Plasma Samples:

-

Sample Aliquoting: A 200 µL aliquot of the plasma sample is transferred to a polypropylene tube.

-

Internal Standard Spiking: 20 µL of a this compound internal standard solution (e.g., 10 µg/mL in a suitable solvent) is added to the plasma sample and vortexed.

-

Solid-Phase Extraction (SPE):

-

An SPE cartridge (e.g., Strata-X 33µm polymeric sorbent) is pre-conditioned with 1.0 mL of methanol followed by 1 mL of water.

-

The plasma sample mixture is loaded onto the conditioned cartridge.

-

The cartridge is washed with 0.5 mL of 0.25% hydrochloric acid followed by 1 mL of water.

-

The analyte and internal standard are eluted with 1 mL of methanol.

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen gas at 55°C. The residue is then reconstituted in a specific volume of the mobile phase for LC-MS/MS analysis.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental procedures. The following Graphviz diagrams illustrate the logical flow of the described protocols.

Caption: Workflow for determining equilibrium solubility.

References

Baclofen-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Baclofen-d4, a deuterated analog of the gamma-aminobutyric acid (GABA) derivative, baclofen. Designed for researchers, scientists, and drug development professionals, this document details the chemical properties, analytical applications, and the underlying signaling pathway of its parent compound. This compound is a crucial tool in pharmacokinetic and pharmacodynamic studies, primarily serving as an internal standard for the accurate quantification of baclofen in biological matrices.

Core Compound Data

This compound is a stable isotope-labeled version of baclofen, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses, without altering its chemical behavior.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid | [1] |

| Synonyms | (±)-Baclofen-d4, β-(Aminomethyl-d2)-4-chlorobenzenepropanoic-α,α-d2 Acid, β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4 | [2][3] |

| CAS Number | 1189938-30-4, 70155-52-1 | [2][3] |

| Molecular Formula | C₁₀H₈D₄ClNO₂ | [2][3] |

| Molecular Weight | 217.69 g/mol | [2][3] |

Experimental Protocols: Quantification of Baclofen using this compound

This compound is extensively used as an internal standard in the bioanalytical method development and validation for the quantification of baclofen in various biological samples. The following protocols are examples of methodologies employed in research settings.

LC-MS/MS Method for Baclofen in Human Plasma

This method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.

Sample Preparation: Solid Phase Extraction (SPE)

-

To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL).

-

Adjust the pH of the plasma samples using a phosphate buffer solution to pH 4.[3]

-

Load the sample onto a mixed-mode (C8/cation exchange) solid-phase extraction cartridge that has been pre-conditioned.

-

Wash the cartridge to remove endogenous water-soluble compounds and lipids.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: BDS Hypersil C8, 5µm, 100 x 4.6mm or Kromasil 100-5C8, 4.6x150mm.[2]

-

Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (e.g., 80:20, v/v) or 2mM Ammonium formate with 0.02% v/v formic acid: Acetonitrile (85:15 v/v).[2]

-

Flow Rate: 0.8 to 1.0 mL/min.[2]

-

Column Temperature: Ambient or controlled (e.g., 48 °C).[4]

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Baclofen: m/z 214.1 > 150.9 (quantifier), m/z 214.1 > 115.0 (qualifier).[3]

-

This compound: Specific transitions to be determined based on the deuteration pattern.

-

-

Data Analysis: The concentration of baclofen is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve.

Method for Chiral Separation of Baclofen Enantiomers in Plasma and Cerebrospinal Fluid (CSF)

This method allows for the simultaneous quantification of R- and S-baclofen.

Sample Preparation: Protein Precipitation

-

To a 50 µL sample of plasma or CSF, add acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for LC-MS/MS analysis.[4]

Chromatographic Conditions

-

Column: Crownpak CR(+) column (150 mm × 4.0 mm, 5μ).[4]

-

Mobile Phase: A gradient of 0.4% formic acid in water and 0.4% formic acid in acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 48 °C.[4]

Mass Spectrometric Conditions

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in MRM mode.[4]

Signaling Pathway of Baclofen

Baclofen exerts its therapeutic effects by acting as a selective agonist for the GABA-B receptor, which is a G-protein coupled receptor. The activation of this receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

Caption: Baclofen's mechanism of action at presynaptic and postsynaptic GABA-B receptors.

The activation of presynaptic GABA-B receptors by baclofen inhibits the opening of voltage-gated calcium channels. This reduction in calcium influx prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.[5] On the postsynaptic neuron, baclofen binding to GABA-B receptors activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The subsequent efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

References

- 1. researchgate.net [researchgate.net]

- 2. iscientific.org [iscientific.org]

- 3. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. droracle.ai [droracle.ai]

Commercial Suppliers and Technical Guide for High-Purity Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity Baclofen-d4, a deuterated analog of the gamma-aminobutyric acid (GABA) receptor agonist, Baclofen. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to this compound

Baclofen is a muscle relaxant and antispasmodic agent that acts as a selective agonist for the GABAB receptor. Its deuterated analog, this compound, is a critical tool in drug development and clinical research. The incorporation of four deuterium atoms into the Baclofen molecule results in a mass shift that allows for its use as an internal standard in mass spectrometry-based quantification of Baclofen in biological matrices. This ensures accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers provide high-purity this compound for research and development purposes. The following table summarizes the quantitative data available from various suppliers. It is important to note that specifications can vary by lot, and users should always refer to the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (d4) | Available Forms |

| Toronto Research Chemicals (TRC) | This compound | 1189938-30-4 | Not specified | Not specified | Solid |

| Alsachim | (±)-Baclofen-d4 | 1189938-30-4 | ≥98% | ≥99% | Solid |

| Cayman Chemical | (±)-Baclofen-d4 | 1189938-30-4 | Not specified | ≥99% (d1-d4) | Solid |

| Santa Cruz Biotechnology | This compound | 70155-52-1 | Not specified | Not specified | Solid |

| Clearsynth | This compound | 1189938-30-4 | Not specified | Not specified | Solid |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the Baclofen molecule or a precursor. While specific proprietary methods are not disclosed by suppliers, a plausible synthetic route can be extrapolated from known methods for the synthesis of Baclofen and the deuteration of aromatic compounds. A common approach involves the deuteration of the phenyl ring of a suitable precursor.

Illustrative Synthetic Pathway

Caption: Illustrative synthetic pathway for this compound.

Experimental Protocol: Synthesis of p-Chlorobenzaldehyde-d4 (Illustrative)

-

Reaction Setup: A mixture of p-chlorobenzaldehyde (1 equivalent) and a deuterium source such as deuterium oxide (D₂O, excess) is prepared in a sealed reaction vessel.

-

Catalysis: An acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) is added to facilitate the hydrogen-deuterium exchange on the aromatic ring.

-

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 150-200 °C) under pressure for a sufficient duration to achieve high levels of deuteration.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The deuterated product is extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization to yield p-chlorobenzaldehyde-d4.

Subsequent steps would follow established synthetic routes for Baclofen, using the deuterated precursor.

Quality Control of High-Purity this compound

Ensuring the chemical and isotopic purity of this compound is crucial for its intended applications. A comprehensive quality control workflow involves multiple analytical techniques.

Quality Control Workflow

Caption: Quality control workflow for high-purity this compound.

Experimental Protocols for Quality Control

-

Objective: To determine the chemical purity of this compound and to quantify any non-deuterated Baclofen or other impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the chemical purity.

-

Objective: To confirm the chemical structure of this compound and to determine the extent and position of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: The absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration. The integration of the remaining proton signals is used to verify the structure.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

-

¹³C NMR: The carbon spectrum can further confirm the overall structure of the molecule.

-

Objective: To confirm the molecular weight of this compound and to determine the isotopic distribution (percentage of d0, d1, d2, d3, and d4 species).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Procedure: A solution of this compound is infused into the mass spectrometer. The mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The relative intensities of these peaks are used to calculate the isotopic enrichment. The fragmentation pattern can also be analyzed to confirm the structure. The protonated molecule [M+H]⁺ of this compound is expected at m/z 218.08, compared to m/z 214.06 for unlabeled Baclofen. A characteristic fragment ion for Baclofen is observed at m/z 151, corresponding to the loss of the amino acid side chain.

Baclofen's Mechanism of Action: GABAB Receptor Signaling

Baclofen exerts its therapeutic effects by acting as an agonist at GABAB receptors, which are G-protein coupled receptors.

GABAB Receptor Signaling Pathway

Caption: Simplified GABAB receptor signaling pathway activated by Baclofen.

Activation of the GABAB receptor by Baclofen leads to the dissociation of the associated Gi/o protein. The βγ subunits of the G-protein can then directly inhibit presynaptic voltage-gated calcium channels, leading to a decrease in neurotransmitter release. The βγ subunits can also activate inwardly rectifying potassium channels, causing hyperpolarization of the postsynaptic membrane and an inhibitory effect. Additionally, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

High-purity this compound is an indispensable tool for researchers in drug development and related fields. A thorough understanding of its commercial availability, synthesis, and the analytical methods used for its quality control is essential for obtaining reliable and reproducible experimental results. This guide provides a foundational overview to assist scientists in the selection and application of this critical research material. Researchers should always consult the supplier's documentation for specific product information and adhere to appropriate laboratory safety protocols when handling this compound.

Technical Guide: Storage and Handling of Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Baclofen-d4, a deuterated analog of Baclofen. Adherence to these guidelines is critical to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Compound Information

-

Chemical Name: 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid[1]

-

Synonyms: (±)-Baclofen-d4, β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4[2]

-

Molecular Formula: C₁₀H₈D₄ClNO₂[1]

-

Formula Weight: 217.7 g/mol [1]

-

Primary Use: Intended for use as an internal standard for the quantification of (±)-baclofen by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Storage Recommendations

Proper storage is essential to maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on supplier data.

Solid Form

This compound is typically supplied as a solid or powder.[1][4] Long-term stability is best achieved under the conditions outlined in the table below.

| Parameter | Condition | Duration | Source |

| Temperature | -20°C | ≥ 4 years | [1][2] |

| 4°C | 2 years | [4] | |

| Container | Tightly closed container | Not specified | [5][6] |

| Atmosphere | Dry place, protect from moisture | Not specified | [5] |

In Solvent

The stability of this compound in solution is significantly reduced. Prepare solutions fresh whenever possible. If storage is necessary, adhere to the following guidelines.

| Solvent | Temperature | Duration | Source |

| DMSO | -80°C | 6 months | [4] |

| DMSO | -20°C | 1 month | [4] |

Handling and Safety

This compound is classified as a hazardous substance and requires careful handling to prevent exposure and ensure personnel safety.

Hazard Identification

The substance is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Acute Toxicity - Oral (Category 3): Toxic if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A standard experimental workflow for handling this compound should incorporate robust safety measures.

Caption: General workflow for safely handling this compound solid.

The following PPE is mandatory when handling this compound:

-

Gloves: Wear appropriate protective gloves.[5]

-

Eye Protection: Use safety glasses with side-shields or goggles.[5]

-

Lab Coat: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: If handling powder outside of a ventilated enclosure, use a NIOSH-approved respirator.[8] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[5][6]

First Aid Measures

In case of exposure, follow these procedures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[5]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Experimental Protocols and Stability Testing

While specific, detailed experimental protocols for this compound stability are not widely published, a general workflow for assessing the stability of a reference standard in solution can be described. This is crucial when preparing stock solutions for quantitative analysis.

Protocol: Solution Stability Assessment

This protocol outlines a method to determine the stability of a this compound stock solution under specific storage conditions.

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound solid.

-

Dissolve in a known volume of the desired solvent (e.g., DMSO, Methanol, Water) to achieve a target concentration.

-

Vortex and/or sonicate until fully dissolved. Note that for DMSO, warming and pH adjustment may be necessary for higher concentrations.[4]

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, dilute an aliquot of the stock solution to a working concentration.

-

Analyze the solution using a validated LC-MS or GC-MS method.

-

Record the peak area or response. This will serve as the 100% reference point.

-

-

Storage:

-

Aliquot the remaining stock solution into multiple, tightly sealed vials suitable for the intended storage temperature (e.g., cryovials for -80°C).

-

Place the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from storage.

-

Allow the solution to equilibrate to room temperature.

-

Prepare and analyze the sample in the same manner as the "Time Zero" sample.

-

-

Data Analysis:

-

Compare the peak area of the stored sample to the "Time Zero" sample.

-

Calculate the percentage of the compound remaining.

-

The compound is considered stable if the concentration remains within a predefined range (e.g., ±15%) of the initial concentration.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1189938-30-4 | LGC Standards [lgcstandards.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.accentuate.io [cdn.accentuate.io]

- 6. medline.com [medline.com]

- 7. Stability of an extemporaneously compounded baclofen oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Throughput Quantification of Baclofen in Human Plasma Using Baclofen-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of baclofen in human plasma. Baclofen-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] The described protocol utilizes a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical applications, including therapeutic drug monitoring, pharmacokinetic studies, and clinical and forensic toxicology.[1][2]

Introduction

Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant to treat spasticity.[2][3] Accurate and reliable quantification of baclofen in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred analytical technique due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS analysis to correct for potential variations during sample preparation and analysis, thereby improving the reliability of the results.[1] This document provides a detailed protocol for the determination of baclofen in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Baclofen and this compound reference standards were obtained from a certified supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a reputable chemical vendor.

-

Formic acid and ammonium acetate of analytical grade were also procured.

-

Human plasma was sourced from an accredited biobank.

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X 33µm polymeric sorbent) were utilized for sample preparation.

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer was used for the analysis.[2] Data acquisition and processing were controlled by appropriate software.

Standard Solutions Preparation

Stock solutions of baclofen (1 mg/mL) and this compound (1 mg/mL) were prepared by dissolving the compounds in water.[5] Working standard solutions and quality control (QC) samples were prepared by serially diluting the stock solutions in a suitable solvent.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Baclofen.

Sample Preparation Protocol (Solid-Phase Extraction)

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex.

-

Condition a Strata-X SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 0.5 mL of 0.25% hydrochloric acid followed by 1.0 mL of water.

-

Elute the analytes with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas at 55°C.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | BDS Hypersil C8, 5µm, 100 x 4.6mm[2] |

| Mobile Phase | 2mM Ammonium formate with 0.02% v/v formic acid: Acetonitrile (85:15 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Oven Temp. | 35 ± 2 °C[2] |

| Autosampler Temp. | 5 ± 2 °C[2] |

| Run Time | 3.2 min[2] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| MRM Transitions | |

| Baclofen | Quantifier: m/z 214.1 > 150.9, Qualifier: m/z 214.1 > 115.0[1] |

| This compound | Quantifier: m/z 218.0 > 120.1, Qualifier: m/z 218.0 > 119.0[1] |

| Collision Energy (CE) | Optimized for each transition |

| Curtain Gas (CUR) | Optimized |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 5.023 ng/mL to 1000 ng/mL for baclofen in human plasma.[2] The lower limit of quantification (LLOQ) was established at 5.023 ng/mL.[2]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The results were found to be within the acceptable limits as per regulatory guidelines.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 5%[1] | < 5%[1] | Within ±15% of nominal |

| Medium | < 5% | < 5% | Within ±15% of nominal |

| High | < 5%[1] | < 5%[1] | Within ±15% of nominal |

Matrix Effect

The use of this compound as an internal standard effectively compensated for the matrix effect, as demonstrated by consistent and reproducible results across different lots of human plasma.

Signaling Pathway

Caption: Simplified signaling pathway of Baclofen.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of baclofen in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for routine analysis in a variety of research and clinical settings.

References

- 1. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Robust and Sensitive Quantification of Baclofen in Human Plasma using Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and validated solid-phase extraction (SPE) protocol for the quantification of baclofen in human plasma. The method utilizes Baclofen-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described protocol employs mixed-mode cation exchange SPE for efficient sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Baclofen is a gamma-aminobutyric acid (GABA) agonist used as a muscle relaxant to treat spasticity. Accurate and reliable measurement of baclofen concentrations in biological matrices is crucial for clinical and research purposes. Due to its amphoteric nature, extracting baclofen from complex matrices like plasma can be challenging.[1] Solid-phase extraction (SPE) offers a robust solution for sample preparation by effectively removing endogenous interferences and concentrating the analyte of interest. The use of a deuterated internal standard, this compound, is critical for compensating for potential matrix effects and variability during sample processing and analysis.[1][2] This protocol provides a detailed methodology for the extraction and quantification of baclofen in human plasma.

Experimental Protocol

Materials and Reagents

-

Baclofen and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Phosphate buffer (1 M, pH 4)

-

Hexane

-

Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)[1][3][4]

-

Human plasma (K2EDTA anticoagulant)[5]

Equipment

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system (e.g., Agilent 1200 Series HPLC with a triple quadrupole mass spectrometer)[5]

Sample Preparation and Solid-Phase Extraction

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Further wash the cartridge with 0.5 mL of hexane to remove lipids.[4]

-

-

Elution:

-

Elute baclofen and this compound from the cartridge using an appropriate solvent. A common elution solvent is a mixture of an organic solvent (e.g., acetonitrile or methanol) with a small percentage of a strong base (e.g., 5% ammonium hydroxide).

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 2mM Ammonium formate with 0.02% v/v formic acid: Acetonitrile (85:15 v/v)).[5]

-

LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C8 or C18 column with a gradient or isocratic elution.[5] Positive electrospray ionization (ESI) is commonly used for detection.

Experimental Workflow

Caption: Workflow for Baclofen Extraction using SPE.

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

| HPLC System | Agilent 1200 Series | [5] |

| Column | BDS Hypersil C8, 5µm, 100 x 4.6mm | [5] |

| Mobile Phase | Isocratic: 2mM Ammonium formate with 0.02% v/v formic acid: Acetonitrile (85:15 v/v) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Injection Volume | 10 µL | [5] |

| Column Temperature | 35 ± 2 °C | [5] |

| Autosampler Temp. | 5 ± 2 °C | [5] |

| Run Time | 3.2 min | [5] |

| Ionization Mode | Positive Ion Mode | [5] |

Table 2: Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |

| Baclofen | 214.1 | 150.9 | 115.0 | [6] |

| This compound | 218.0 | 120.1 | 119.0 | [1][6] |

Table 3: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 25 - 1,000 ng/mL (r² > 0.999) | [1][3] |

| 5.023 - 1000 ng/mL | [5] | |

| Limit of Detection (LOD) | 5 ng/mL | [1][3] |

| Limit of Quantification (LOQ) | 25 ng/mL | [1][3] |

| 5.023 ng/mL | [5] | |

| Average Recovery | ~30% | [1][3] |

| ~95% | [7] | |

| Intra-day Imprecision (%RSD) | <5% | [3] |

| Inter-day Imprecision (%RSD) | <5% | [3] |

Conclusion

The described solid-phase extraction protocol using mixed-mode cation exchange cartridges provides a robust and reliable method for the quantification of baclofen in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications. The protocol effectively removes interfering matrix components, leading to a sensitive and selective LC-MS/MS analysis.

References

- 1. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Sensitive method for the determination of baclofen in plasma by means of solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Baclofen in Human Plasma Using a Validated Protein Precipitation Method with LC-MS/MS

Abstract

This application note describes a simple, rapid, and robust protein precipitation method for the quantitative analysis of baclofen in human plasma. The method utilizes Baclofen-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined through a straightforward protein precipitation protocol with acetonitrile, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly suitable for high-throughput bioanalytical laboratories supporting clinical and pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Baclofen is a muscle relaxant and antispasmodic agent used for the treatment of spasticity.[1][2] Accurate and reliable quantification of baclofen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Protein precipitation is a widely used sample preparation technique in bioanalysis due to its simplicity, speed, and cost-effectiveness. The use of a deuterated internal standard like this compound is the preferred approach to compensate for matrix effects and variations in sample processing, thereby ensuring high-quality data.[1] This application note provides a detailed protocol for a validated protein precipitation method for baclofen analysis in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

Baclofen reference standard

-

This compound internal standard (IS)[3]

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2EDTA)[5]

-

Deionized water

Instrumentation

Chromatographic Conditions

-

Column: A reversed-phase C18 column or equivalent is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Sample Preparation Protocol

A detailed, step-by-step protocol for the protein precipitation method is provided below.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Vortex the plasma samples and aliquot 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the working internal standard solution (this compound in 50% methanol) to each plasma sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v, Mobile Phase A:Mobile Phase B).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Baclofen | 0.05 - 1.00 µg/mL | > 0.999 | 1/x² |

Data derived from a representative validation study.[4]

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 80 | - | - | <5% | <5% |

| High | 800 | - | - | <5% | <5% |

Intra-day and inter-day imprecisions were reported to be less than 5%.[1]

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Baclofen | >98.9% | Minimal |

The average recovery for baclofen was reported to be greater than 98.9%.[4] The use of a deuterated internal standard helps to compensate for potential matrix effects.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the protein precipitation workflow for baclofen analysis.

Caption: Workflow of the protein precipitation method for baclofen analysis.

Conclusion

The protein precipitation method using this compound as an internal standard provides a reliable and high-throughput approach for the quantification of baclofen in human plasma. The simple sample preparation procedure, combined with the specificity and sensitivity of LC-MS/MS, makes this method well-suited for routine bioanalytical applications in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and provides high recovery.

References

- 1. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]